molecular formula C7H7ClN2O2 B3145580 (5-Chloro-2-hydroxy-phenyl)-urea CAS No. 57718-28-2

(5-Chloro-2-hydroxy-phenyl)-urea

Cat. No. B3145580
Key on ui cas rn: 57718-28-2
M. Wt: 186.59 g/mol
InChI Key: XNYTZADDSVJMRC-UHFFFAOYSA-N
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Patent
US07449475B2

Procedure details

2-amino-4-chlorophenol (1.3 g, 8.9 mmol) was dissolved in 1M HCl (10 mL). Ammonium acetate was added to the solution to adjust pH to 5. The stirred mixture was treated with a suspension of potassium cyanate (0.80 mg, 9.8 mmol) in water, and than kept overnight at room temperature. Water was removed by evaporation and the residue was recrystallized from water to afford pink precipate (0.9 g, 55%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium cyanate
Quantity
0.8 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].C([O-])(=O)C.[NH4+].[O-:15][C:16]#[N:17].[K+]>Cl.O>[Cl:8][C:6]1[CH:5]=[CH:4][C:3]([OH:9])=[C:2]([NH:1][C:16]([NH2:17])=[O:15])[CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)Cl)O
Name
Quantity
10 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Three
Name
potassium cyanate
Quantity
0.8 mg
Type
reactant
Smiles
[O-]C#N.[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Water was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from water
CUSTOM
Type
CUSTOM
Details
to afford pink precipate (0.9 g, 55%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC=1C=CC(=C(C1)NC(=O)N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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